

Commercial Suppliers and Analytical Applications of Norfloxacin-d5: A Technical Guide

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Compound of Interest		
Compound Name:	Norfloxacin-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of **Norfloxacin-d5**, a deuterated internal standard essential for the accurate quantification of the fluoroquinolone antibiotic Norfloxacin in various biological matrices. This document details commercial supplier specifications, comprehensive experimental protocols for bioanalysis, and visual workflows to support research and drug development professionals.

Introduction to Norfloxacin-d5

Norfloxacin-d5 is a stable isotope-labeled version of Norfloxacin, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a mass shift of +5 atomic mass units, allowing it to be distinguished from the unlabeled parent drug by mass spectrometry. Its near-identical physicochemical properties to Norfloxacin make it an ideal internal standard for quantitative bioanalysis, as it co-elutes chromatographically and experiences similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[1][2]

Commercial Suppliers of Norfloxacin-d5 Analytical Standard



A number of reputable chemical suppliers provide **Norfloxacin-d5** as an analytical standard. The table below summarizes key quantitative information from several prominent vendors to facilitate comparison and procurement.

Supplier	Product Number	CAS Number	Molecular Formula	Purity/Isoto pic Enrichment	Available Pack Sizes
Sigma- Aldrich (VETRANAL ®)	34058	1015856-57- 1	С16Н13D5FN3 О3	Analytical Standard Grade	10 mg
LGC Standards	DRE- C15648010	1015856-57- 1	C16H13D5FN3	Not specified	10 mg
Cayman Chemical	15976	1015856-57- 1	C16H13D5FN3 O3	≥98%	1 mg, 5 mg, 10 mg
Santa Cruz Biotechnolog y	sc-213192	1015856-57- 1	C16H13D5FN3 O3	Not specified	10 mg, 25 mg
Veeprho	VRP-API- 3381	1015856-57- 1	C16H13D5FN3 O3	Not specified	Inquire for pack sizes
MedchemExp ress	HY-117369S	1015856-57- 1	C16H13D5FN3 O3	99.77%	1 mg, 5 mg, 10 mg

Experimental Protocol: Quantification of Norfloxacin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of Norfloxacin in human plasma using **Norfloxacin-d5** as an internal standard. This protocol is a composite of established methods for fluoroquinolone analysis.

Materials and Reagents

Norfloxacin analytical standard



- Norfloxacin-d5 analytical standard
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Standard and Internal Standard Stock Solution Preparation

- Norfloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Norfloxacin and dissolve in 10 mL of methanol.
- Norfloxacin-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Norfloxacin-d5 and dissolve in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Norfloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Norfloxacin-d5 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples at room temperature.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 20 μL of the Norfloxacin-d5 working solution.
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Norfloxacin: Precursor ion (m/z) 320.1 → Product ion (m/z) 276.1



Norfloxacin-d5: Precursor ion (m/z) 325.1 → Product ion (m/z) 281.1

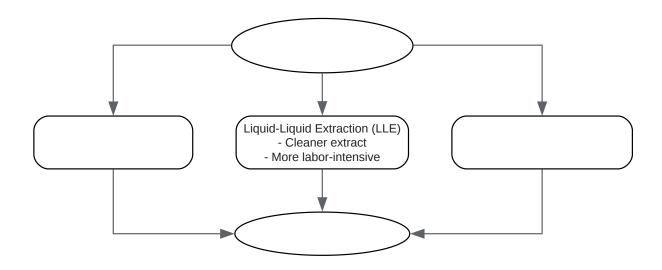
Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the bioanalysis of Norfloxacin.



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Caption: Bioanalytical workflow for Norfloxacin quantification.



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Caption: Comparison of common sample preparation techniques.

Conclusion

The use of **Norfloxacin-d5** as an internal standard is crucial for achieving accurate and reliable quantification of Norfloxacin in complex biological matrices. This guide has provided an



overview of commercial suppliers, a detailed experimental protocol for LC-MS/MS analysis in human plasma, and visual representations of the analytical workflow. By leveraging this information, researchers and drug development professionals can confidently develop and validate robust bioanalytical methods for their studies.

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